molecular formula C15H14O6 B571665 (+)-Catechin-13C3 CAS No. 1261254-33-4

(+)-Catechin-13C3

Cat. No.: B571665
CAS No.: 1261254-33-4
M. Wt: 293.248
InChI Key: PFTAWBLQPZVEMU-QLZQUIFCSA-N
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Description

(+)-Catechin-13C3 is a labeled form of (+)-catechin, a natural flavonoid found in various plants, particularly in tea leaves, cocoa, and berries. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardiovascular protective effects. The “13C3” label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon, which is useful in tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Catechin-13C3 typically involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of catechin. One common method is the use of labeled phenylalanine or acetate as starting materials, which are then enzymatically converted into the flavonoid structure of catechin. The reaction conditions often require specific enzymes and cofactors to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate carbon-13 labeled substrates into catechin. This method ensures a high yield and purity of the labeled compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (+)-Catechin-13C3 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents like hydrogen peroxide or enzymes such as polyphenol oxidase, this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the quinone forms back to catechins using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, polyphenol oxidase, and atmospheric oxygen.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones, dimers, and oligomers.

    Reduction: Regeneration of catechin from quinones.

    Substitution: Alkylated or acylated catechin derivatives.

Scientific Research Applications

(+)-Catechin-13C3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying the metabolic pathways of flavonoids and their interactions with other biomolecules.

    Biology: Investigates the role of catechins in cellular processes, including antioxidant defense mechanisms and signal transduction pathways.

    Medicine: Explores the therapeutic potential of catechins in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of (+)-Catechin-13C3 involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation and pain.

    Signal Transduction: Modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response.

Comparison with Similar Compounds

(+)-Catechin-13C3 can be compared with other similar compounds, such as:

    Epicatechin: Another flavonoid with similar antioxidant properties but differs in the configuration of the hydroxyl groups.

    Quercetin: A flavonol with a different structure but shares antioxidant and anti-inflammatory properties.

    Resveratrol: A stilbenoid with distinct chemical structure but similar health benefits, including cardiovascular protection and anti-carcinogenic effects.

Uniqueness: The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracing and study of its metabolic fate and interactions in biological systems, providing valuable insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1/i6+1,13+1,15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-QLZQUIFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@H]([13C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746357
Record name (2S,3R)-2-(3,4-Dihydroxyphenyl)(2,3,4-~13~C_3_)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261254-33-4
Record name (2S,3R)-2-(3,4-Dihydroxyphenyl)(2,3,4-~13~C_3_)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1261254-33-4
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